2-((4-(4-Chlorophenyl)phthalazin-1-yl)thio)-1-morpholinoethanone
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Overview
Description
2-((4-(4-Chlorophenyl)phthalazin-1-yl)thio)-1-morpholinoethanone is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phthalazine ring, a chlorophenyl group, and a morpholinoethanone moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-Chlorophenyl)phthalazin-1-yl)thio)-1-morpholinoethanone typically begins with the cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate. This reaction yields 4-(4-chlorophenyl)phthalazin-1(2H)-one, which is then chlorinated using phosphorous oxychloride to produce 1-chloro-4-(4-chlorophenyl)phthalazine . The chlorinated derivative is subsequently reacted with morpholinoethanone under reflux conditions to form the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-(4-Chlorophenyl)phthalazin-1-yl)thio)-1-morpholinoethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the phthalazine ring or the chlorophenyl group, leading to different reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the phthalazine ring or chlorophenyl group.
Scientific Research Applications
2-((4-(4-Chlorophenyl)phthalazin-1-yl)thio)-1-morpholinoethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-(4-Chlorophenyl)phthalazin-1-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects, particularly in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)phthalazin-1(2H)-one: A precursor in the synthesis of the target compound.
1-Chloro-4-(4-chlorophenyl)phthalazine: Another intermediate in the synthetic route.
Phthalazine derivatives: Compounds with similar phthalazine ring structures but different substituents.
Uniqueness
2-((4-(4-Chlorophenyl)phthalazin-1-yl)thio)-1-morpholinoethanone is unique due to the combination of its phthalazine ring, chlorophenyl group, and morpholinoethanone moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c21-15-7-5-14(6-8-15)19-16-3-1-2-4-17(16)20(23-22-19)27-13-18(25)24-9-11-26-12-10-24/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEDUDOWPYBVRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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